Lipophilicity (LogP) Comparison: Enhanced Partitioning Due to Methyl Substitution
3-(3-Amino-4-methylphenyl)propanoic acid exhibits a computed XLogP3 value of 1.2, which is 50% higher than its closest analog, 3-(4-aminophenyl)propanoic acid (XLogP3 = 0.8) [1]. This quantitative difference directly correlates with a greater propensity for partitioning into non-polar environments, a critical parameter in medicinal chemistry for predicting membrane permeability and binding to hydrophobic protein pockets [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 3-(4-Aminophenyl)propanoic acid (CAS 2393-17-1): XLogP3 = 0.8 |
| Quantified Difference | Δ +0.4 log units (a 50% relative increase) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (standardized in silico model) |
Why This Matters
For scientists designing molecules with improved cell permeability or binding to hydrophobic targets, this compound offers a quantifiable and predictable advantage over the non-methylated analog.
- [1] PubChem. (2026). Compound Summary for CID 46948732: 3-(3-Amino-4-methylphenyl)propanoic acid; Compound Summary for CID 75451: 3-(4-Aminophenyl)propionic acid. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
